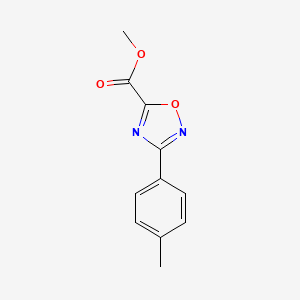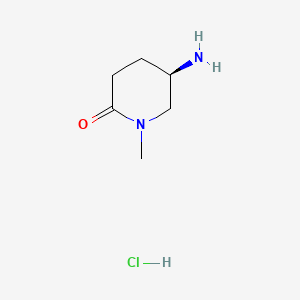
(5R)-5-Amino-1-methyl-piperidin-2-one diHCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R)-5-Amino-1-methyl-piperidin-2-one dihydrochloride is a chemical compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes an amino group and a piperidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-Amino-1-methyl-piperidin-2-one dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as piperidine derivatives.
Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon.
Steps: The process may involve multiple steps, including the protection of functional groups, formation of the piperidinone ring, and subsequent deprotection and purification steps.
Industrial Production Methods
In an industrial setting, the production of (5R)-5-Amino-1-methyl-piperidin-2-one dihydrochloride may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and stringent quality control measures is essential to maintain consistency in production.
Chemical Reactions Analysis
Types of Reactions
(5R)-5-Amino-1-methyl-piperidin-2-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted piperidinone derivatives, which can be further utilized in the synthesis of complex organic molecules.
Scientific Research Applications
(5R)-5-Amino-1-methyl-piperidin-2-one dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (5R)-5-Amino-1-methyl-piperidin-2-one dihydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds are also used in medicinal chemistry and have similar functional groups.
5,6-Dihydro-1H-pyridin-2-ones: These compounds share structural similarities and are studied for their biological activities.
Uniqueness
(5R)-5-Amino-1-methyl-piperidin-2-one dihydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and a piperidinone ring. This combination of features makes it a valuable compound for various research applications, particularly in the development of new drugs and chemical processes.
Properties
Molecular Formula |
C6H13ClN2O |
|---|---|
Molecular Weight |
164.63 g/mol |
IUPAC Name |
(5R)-5-amino-1-methylpiperidin-2-one;hydrochloride |
InChI |
InChI=1S/C6H12N2O.ClH/c1-8-4-5(7)2-3-6(8)9;/h5H,2-4,7H2,1H3;1H/t5-;/m1./s1 |
InChI Key |
JZSNGORVKPJBMJ-NUBCRITNSA-N |
Isomeric SMILES |
CN1C[C@@H](CCC1=O)N.Cl |
Canonical SMILES |
CN1CC(CCC1=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


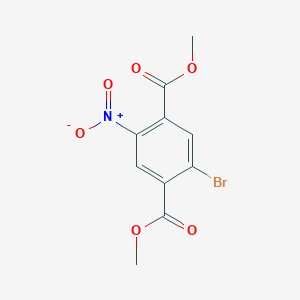
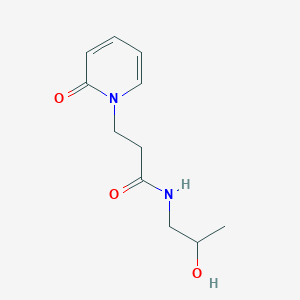


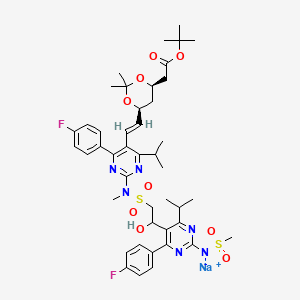
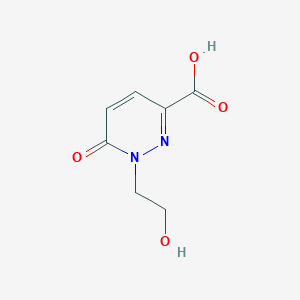

![(1R)-[1,1'-Binaphthalen]-2-ylbis(3,5-dimethylphenyl)phosphine](/img/structure/B14891727.png)
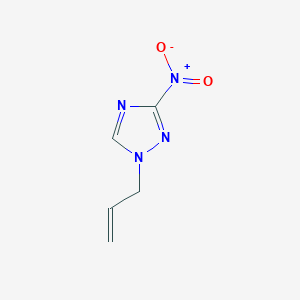
![[2-(Dicyclohexylphosphino)-2'-(N,N-dimethylamino)biphenyl][bis(trifluoromethyl) sulfonylimido]gold(I)](/img/structure/B14891736.png)
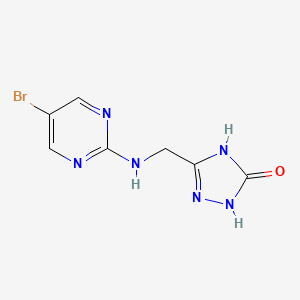
![[4-[3,5-bis[4-(aminomethyl)phenyl]phenyl]phenyl]methanamine](/img/structure/B14891744.png)
![2,5-Dioxopyrrolidin-1-yl 5-(7-oxo-7H-furo[3,2-g]chromen-9-yloxy)pentanoate](/img/structure/B14891752.png)
